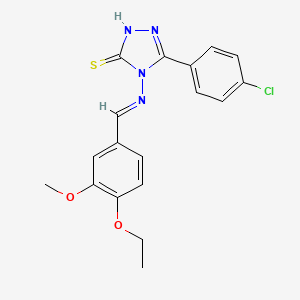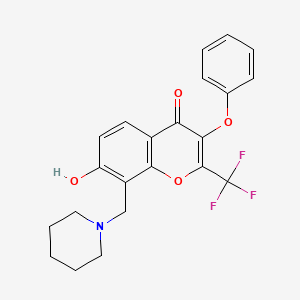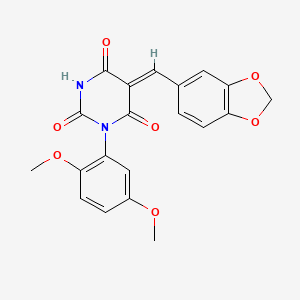![molecular formula C15H23NO2 B5910014 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is a spiro compound that has garnered attention in medicinal chemistry due to its unique structural properties and diverse biological activities. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and compact framework. This particular compound features a spiro linkage between a piperidine ring and an oxaspirodecene ring, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves a multistep process. One common method starts with the preparation of 4-methylpiperidine, which is then reacted with various reagents to form the spirocyclic structure. The key steps include:
Formation of 4-methylpiperidine: This can be achieved by the hydrogenation of 4-methylpyridine using a suitable catalyst.
Spirocyclization: The 4-methylpiperidine is then subjected to a spirocyclization reaction with an appropriate oxaspirodecene precursor under controlled conditions, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Applications De Recherche Scientifique
4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals due to its rigid structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can enhance the compound’s affinity and selectivity for its target. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of the target compound.
Spirocyclic Compounds: Other spiro compounds with similar structural features but different substituents.
Uniqueness
4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro linkage and the presence of both piperidine and oxaspirodecene rings. This combination provides a rigid and compact structure that is valuable in drug design for enhancing binding affinity and selectivity.
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-5-9-16(10-6-12)13-11-14(17)18-15(13)7-3-2-4-8-15/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZSTNRBKXZVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5,6-dimethyl-8-oxo-4-thia-2,9,13,20-tetrazapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(20),3(7),5,10,12,14,16,18-octaene-11-carboxylate](/img/structure/B5909940.png)

![5-(4-chlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909947.png)
![2-[(E)-2-(5-Bromo-2-thienyl)vinyl]quinolin-8-OL](/img/structure/B5909948.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5909951.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide](/img/structure/B5909964.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-chloro-4-methylbenzoate](/img/structure/B5909968.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5909980.png)
![4-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5909985.png)
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate](/img/structure/B5909989.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)
